1,3-Bis[(9H-carbazol-4-yl)oxy]propan-2-ol
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Overview
Description
1,3-Bis[(9H-carbazol-4-yl)oxy]propan-2-ol is a chemical compound with the molecular formula C27H22N2O3 and a molecular weight of 422.48 g/mol . This compound is known for its unique structure, which includes two carbazole moieties connected by a propanol backbone. It is often used as an impurity reference material in pharmaceutical research, particularly in the study of carvedilol .
Mechanism of Action
Target of Action
It is noted as a carvedilol impurity . Carvedilol is known to target beta-adrenergic receptors, which play a crucial role in the cardiovascular system .
Mode of Action
If it behaves similarly to carvedilol, it may act as a non-selective beta-blocker and an alpha-1 blocker .
Biochemical Pathways
Carvedilol, a related compound, is known to affect pathways associated with cardiovascular function .
Result of Action
If it behaves similarly to carvedilol, it may have effects on the cardiovascular system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[(9H-carbazol-4-yl)oxy]propan-2-ol typically involves the reaction of 9H-carbazole with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate epoxide, which then reacts with another molecule of 9H-carbazole to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the concentration of reactants, to ensure high yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to monitor the reaction and purify the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Bis[(9H-carbazol-4-yl)oxy]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol backbone can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The carbazole moieties can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a dihydro derivative.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
1,3-Bis[(9H-carbazol-4-yl)oxy]propan-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Industry: Applied in the development of optoelectronic devices due to its excellent electronic properties.
Comparison with Similar Compounds
Similar Compounds
- 1,1′- { [2- (2-Methoxyphenoxy)ethyl]nitrilo}bis [3- (9H-carbazol-4-yloxy)-propan-2-ol]
- 1,3-Di (9H-carbazol-9-yl)benzene
- 1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene
Uniqueness
1,3-Bis[(9H-carbazol-4-yl)oxy]propan-2-ol is unique due to its dual carbazole moieties connected by a propanol backbone. This structure imparts distinct electronic properties, making it valuable in optoelectronic applications and as a reference material in pharmaceutical research.
Properties
IUPAC Name |
1,3-bis(9H-carbazol-4-yloxy)propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O3/c30-17(15-31-24-13-5-11-22-26(24)18-7-1-3-9-20(18)28-22)16-32-25-14-6-12-23-27(25)19-8-2-4-10-21(19)29-23/h1-14,17,28-30H,15-16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSFAJDXMJPYOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC=C3OCC(COC4=CC=CC5=C4C6=CC=CC=C6N5)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747165 |
Source
|
Record name | 1,3-Bis[(9H-carbazol-4-yl)oxy]propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00747165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1276477-91-8 |
Source
|
Record name | 1,3-Bis[(9H-carbazol-4-yl)oxy]propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00747165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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